molecular formula C8H13N3O B1527884 2-(1H-pyrazol-1-ylmethyl)morpholine CAS No. 1311317-06-2

2-(1H-pyrazol-1-ylmethyl)morpholine

Cat. No.: B1527884
CAS No.: 1311317-06-2
M. Wt: 167.21 g/mol
InChI Key: LWBBFLJNOWLMTE-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Morpholine (B109124) Moieties in Contemporary Chemistry

The pyrazole and morpholine rings are independently recognized as "privileged scaffolds" in medicinal chemistry, a designation given to molecular frameworks that are capable of binding to multiple biological targets. nih.govnih.gov

The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of therapeutic agents. wisdomlib.orgnih.gov Its derivatives have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. globalresearchonline.netnih.govmdpi.com The presence of the pyrazole nucleus in several FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban, underscores its pharmacological importance. nih.gov The versatility of the pyrazole ring allows it to serve as a multifunctional lead compound for generating new, biologically active molecules. globalresearchonline.net

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is frequently incorporated into drug candidates to optimize their properties. nih.govchemenu.com Its inclusion in a molecule can enhance solubility, improve metabolic stability, and modulate pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov The morpholine scaffold is valued for its advantageous physicochemical properties, including a pKa value that enhances solubility and brain permeability, making it particularly useful in the discovery of drugs targeting the central nervous system. nih.govacs.org The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, contributing to potent and selective binding to a range of biological receptors and enzymes. nih.govnih.gov

The established therapeutic relevance of both pyrazole and morpholine is a primary driver for their use in creating hybrid molecules.

Heterocyclic ScaffoldKey CharacteristicsExamples of Biological Activities
Pyrazole Five-membered aromatic ring with two adjacent nitrogen atoms. wisdomlib.orgnih.govAnti-inflammatory, Anticancer, Anticoagulant, Antimicrobial, Antidepressant. nih.govglobalresearchonline.net
Morpholine Six-membered saturated ring with nitrogen and oxygen atoms. chemenu.comImproves solubility, metabolic stability, and brain permeability. nih.govnih.gov

Rationale for Investigating the 2-(1H-Pyrazol-1-ylmethyl)morpholine Core Structure

The investigation into the this compound core structure is rooted in the principles of molecular hybridization. This drug design strategy involves covalently linking two or more pharmacophores—substructures with known biological activity—to create a single hybrid molecule. mdpi.comresearchgate.net The objective is to produce a new chemical entity with a potentially synergistic, additive, or novel pharmacological profile that surpasses the individual components. acs.org

By combining the pyrazole scaffold, known for its diverse biological activities, with the morpholine ring, recognized for its ability to confer favorable drug-like properties, researchers aim to develop potent and selective therapeutic agents. nih.govglobalresearchonline.netnih.gov This specific linkage, a methyl bridge connecting the pyrazole nitrogen to the carbon adjacent to the morpholine oxygen, creates a unique three-dimensional structure that can interact with biological targets in novel ways.

A key rationale for studying such hybrids is their potential to act as inhibitors of specific protein-protein interactions or enzymes implicated in disease. For instance, research into dihydropyrazole derivatives containing a morpholine moiety has identified them as potent small-molecule inhibitors of the interaction between adenomatous polyposis coli (APC) and Asef, a interaction implicated in the progression of colon cancer. nih.gov This demonstrates that the pyrazole-morpholine hybrid structure can serve as a promising template for developing targeted therapies.

Scope of Academic Inquiry into Pyrazole-Morpholine Hybrid Systems

The academic investigation of pyrazole-morpholine hybrid systems is a dynamic area of research primarily situated within medicinal chemistry and drug discovery. The scope of this inquiry is multifaceted and encompasses several key stages of the drug development pipeline.

Synthesis and Characterization: A significant portion of the research focuses on developing efficient and versatile synthetic routes to create libraries of pyrazole-morpholine derivatives. nih.govnih.govmdpi.comnih.govmdpi.com These studies often employ multicomponent reactions and other modern synthetic methodologies to generate structural diversity. mdpi.com Once synthesized, these novel compounds are rigorously characterized using spectroscopic and analytical techniques.

Biological Evaluation: A primary goal is to screen these hybrid molecules for a wide range of biological activities. Academic studies have reported the evaluation of pyrazole-based hybrids for anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.govnih.gov For example, a study on dihydropyrazole derivatives containing morpholine evaluated their efficacy against colon cancer cells, with some compounds showing significant inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of the pyrazole-morpholine core and analyze how these changes affect biological activity. nih.gov This process, known as establishing a structure-activity relationship, is crucial for optimizing lead compounds to enhance potency and selectivity while minimizing potential toxicity.

Computational and Molecular Modeling: To gain deeper insight into how these hybrids interact with their biological targets, computational techniques such as molecular docking are employed. acs.orgnih.gov These studies help to elucidate the binding modes of the molecules at the atomic level, providing a rational basis for further design and optimization of the chemical structure. For example, docking simulations were used to select dihydropyrazole derivatives containing morpholine for synthesis as potential inhibitors of the APC-Asef interaction. nih.gov

The following table summarizes research findings on a specific series of pyrazole-morpholine hybrids, highlighting their potential in cancer therapy.

Table of Biological Activity for Selected Dihydropyrazole-Morpholine Derivatives

Compound Target Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM)
Compound 7g HCT116 (Colon Cancer) 0.10 ± 0.01 Regorafenib 0.16 ± 0.04

Data sourced from a study on small-molecule inhibitors of APC-Asef interaction. nih.gov

This comprehensive approach, from synthesis to biological testing and computational analysis, defines the academic inquiry into pyrazole-morpholine systems, with the ultimate goal of identifying and developing new therapeutic agents. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrazol-1-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13N3O/c1-2-10-11(4-1)7-8-6-9-3-5-12-8/h1-2,4,8-9H,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBBFLJNOWLMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284455
Record name Morpholine, 2-(1H-pyrazol-1-ylmethyl)-
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Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-06-2
Record name Morpholine, 2-(1H-pyrazol-1-ylmethyl)-
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Record name Morpholine, 2-(1H-pyrazol-1-ylmethyl)-
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Record name 2-[(1H-pyrazol-1-yl)methyl]morpholine
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Synthetic Methodologies and Chemical Derivatization of 2 1h Pyrazol 1 Ylmethyl Morpholine and Analogues

Established Synthetic Pathways to the Core Scaffold

The creation of the 2-(1H-pyrazol-1-ylmethyl)morpholine scaffold relies on established synthetic organic chemistry principles. These pathways can be broadly categorized into methods for constructing each heterocyclic ring individually and strategies for their subsequent linkage.

The morpholine (B109124) ring is a privileged structure in medicinal chemistry due to its favorable physicochemical properties. nih.govresearchgate.net Its synthesis is a well-studied area of organic chemistry. researchgate.net General methodologies for forming the morpholine ring often involve the cyclization of amino alcohols. One common approach is the intramolecular cyclization of a suitably substituted diethanolamine (B148213) derivative.

Another strategy involves the reaction of aziridines with halogenated alcohols. researchgate.net For instance, a metal-free, one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines has been developed using an ammonium (B1175870) persulfate salt to facilitate the SN2-type ring opening of aziridines with haloalkoxy amines, followed by cyclization. researchgate.net Additionally, α-functionalized morpholines can be prepared from their parent amines in a single step through the in situ formation of imine-BF3 complexes, which then react with organozinc or organomagnesium nucleophiles. researchgate.net

Table 1: Selected Methods for Morpholine Ring Synthesis

Starting Material Reagents Key Transformation Reference
Diethanolamine derivatives Dehydrating agents Intramolecular cyclization researchgate.net
Aziridines, Halogenated alcohols Ammonium persulfate SN2 ring opening, cyclization researchgate.net
Parent amines BF3, Organometallic reagents In situ imine formation, nucleophilic addition researchgate.net

The synthesis of the pyrazole (B372694) ring is a cornerstone of heterocyclic chemistry, with numerous methods available for its construction and subsequent functionalization. ijpsjournal.commdpi.comorganic-chemistry.org The most classical and widely used method is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govyoutube.com This reaction, often referred to as the Knorr pyrazole synthesis, proceeds through the formation of an imine followed by an enamine, which then cyclizes to form the aromatic pyrazole ring. youtube.com

Variations of this approach include the use of α,β-unsaturated carbonyl compounds, such as enones and ynones, which react with hydrazines to form pyrazolines that can be subsequently oxidized to pyrazoles. nih.gov Iodine has been used to mediate this oxidative intramolecular C-N bond formation. nih.gov

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for introducing a wide range of functional groups onto the pyrazole ring in a single step, offering an alternative to traditional cross-coupling reactions that require pre-functionalized pyrazoles. rsc.org

Table 2: Key Strategies for Pyrazole Ring Synthesis

Precursors Reagents/Catalysts Reaction Type Reference
1,3-Dicarbonyl compounds, Hydrazines Acid or base catalyst Cyclocondensation nih.govyoutube.com
Enones, Hydrazines Iodine (oxidant) Condensation, Oxidative cyclization nih.gov
Ketones, Acid chlorides, Hydrazine None (in situ formation) One-pot synthesis organic-chemistry.org

Connecting the pyrazole and morpholine rings is a critical step in the synthesis of this compound. A common strategy involves the nucleophilic substitution reaction between a pyrazole-containing electrophile and a morpholine nucleophile, or vice versa.

For instance, a pyrazole with a leaving group on a methyl substituent at the 1-position, such as 1-(chloromethyl)-1H-pyrazole, can react with morpholine to form the desired product. The synthesis of such precursors often involves the reaction of pyrazole with formaldehyde (B43269) and a chlorinating agent. Alternatively, 5-substituted 3-(chloromethyl)pyrazoles can be prepared from protected alkynols and acid chlorides, followed by reaction with hydrazine and subsequent chlorination. acs.org

Another approach involves the reaction of a pyrazole with a morpholine derivative that already contains a suitable electrophilic handle. For example, 2-(bromomethyl)morpholine (B3243962) could be reacted with the sodium salt of pyrazole. The synthesis of such functionalized morpholines can be achieved through various established methods.

Advanced Methodologies for Structural Elaboration

Beyond the initial construction of the core scaffold, advanced synthetic methods allow for the precise and efficient elaboration of the this compound structure. These techniques are crucial for creating libraries of analogues for structure-activity relationship (SAR) studies.

Regioselectivity is a significant challenge in the functionalization of pyrazoles due to the presence of two adjacent nitrogen atoms and multiple carbon positions. nih.gov Several strategies have been developed to control the position of new substituents.

Directed metalation, where a directing group on the pyrazole ring guides a metalating agent to a specific position, is a powerful technique. Subsequent reaction with an electrophile introduces a functional group at the desired location. Transition-metal-catalyzed C-H activation is another key strategy for regioselective functionalization, allowing for the direct introduction of aryl, alkyl, and other groups at specific C-H bonds of the pyrazole ring. rsc.org

For the morpholine moiety, regioselective functionalization can be achieved by taking advantage of the different reactivity of the nitrogen and the carbon atoms. For example, N-alkylation or N-acylation can be performed selectively.

Table 3: Examples of Regioselective Functionalization

Heterocycle Method Outcome Reference
Pyrazole Directed Metalation Site-specific C-H functionalization rsc.org
Pyrazole Transition-Metal-Catalyzed C-H Activation Direct arylation/alkylation rsc.org
Pyrazole [3+2] Cycloadditions of ynones Synthesis of functionalized pyrazole derivatives uni-lj.si

Multi-component reactions (MCRs) offer a highly efficient approach to constructing complex molecules like this compound and its analogues in a single step from three or more starting materials. nih.gov This strategy is advantageous in terms of atom economy, time, and resource efficiency.

For the pyrazole component, several MCRs have been reported. A three-component reaction of a β-ketoester, a hydrazine, and an aldehyde can lead to highly substituted pyrazoles. beilstein-journals.org Another example is the copper-catalyzed three-component process for pyrazole synthesis using β-dimethylamino vinyl ketones, aryl halides, and hydrazines, which affords N-substituted pyrazoles with high regioselectivity. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct highly functionalized pyrazole and morpholine precursors, which can then be linked together. For instance, a four-component reaction has been used to synthesize dihydropyrano[2,3-c]pyrazoles, demonstrating the power of MCRs in building complex heterocyclic systems containing a pyrazole core. researchgate.netmdpi.com

Catalytic Approaches in Synthetic Transformations

The construction of the this compound core and its analogues can be achieved through various catalytic methods, primarily focusing on the formation of the N-C bond between the pyrazole and the morpholine-containing fragment. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional synthetic routes.

A key strategy for the synthesis of N-alkylated pyrazoles involves the use of catalysts to promote the reaction between a pyrazole and an alkylating agent. While direct synthesis of this compound is not extensively detailed in readily available literature, analogous N-alkylation reactions of pyrazoles provide a strong basis for its synthesis.

Brønsted and Lewis Acid Catalysis:

A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). researchgate.netsemanticscholar.orgmdpi.com This approach provides a viable route to N-alkyl pyrazoles, which are present in numerous medicinally relevant structures. researchgate.netsemanticscholar.orgmdpi.com The reaction proceeds under acidic conditions, offering an alternative to methods requiring strong bases or high temperatures. researchgate.netsemanticscholar.org For unsymmetrical pyrazoles, this method can lead to a mixture of regioisomers, with the major product often determined by steric factors. researchgate.netmdpi.com

Catalyst SystemReactantsProduct TypeKey Features
Brønsted Acid (e.g., CSA)Pyrazole, TrichloroacetimidateN-Alkyl PyrazoleMild conditions, avoids strong bases. researchgate.netsemanticscholar.orgmdpi.com
Crystalline Aluminosilicate/AluminophosphatePyrazole, Alcohol/Alcohol DerivativeN-Alkyl PyrazoleHigh yield, mild conditions, no salt by-products. google.com

Heterogeneous Catalysis:

The use of solid-phase catalysts offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. Crystalline aluminosilicates or aluminophosphates have been employed as catalysts for the N-alkylation of pyrazoles with alcohols or their derivatives. google.com This method is highlighted as an industrially useful process that can produce N-alkylpyrazoles in high yields under mild conditions without the formation of salt by-products. google.com

Enzymatic Catalysis:

A highly selective approach to pyrazole N-alkylation has been demonstrated using engineered enzymes. nih.gov This biocatalytic method utilizes a two-enzyme cascade where a promiscuous halide methyltransferase generates a non-natural S-adenosyl-l-methionine analogue from simple haloalkanes. nih.gov A second, computationally designed methyltransferase then transfers the alkyl group to the pyrazole substrate with exceptional regioselectivity (>99%). nih.gov This enzymatic system allows for methylation, ethylation, and propylation and has been successfully applied on a preparative scale. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity and Specificity

Once the this compound scaffold is synthesized, its molecular complexity and potential for specific biological interactions can be enhanced through various derivatization strategies. These strategies can target either the pyrazole ring, the morpholine ring, or both.

Functionalization of the Pyrazole Ring:

The pyrazole ring is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents.

C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new C-C and C-heteroatom bonds onto the pyrazole ring. rsc.org This approach avoids the need for pre-functionalized pyrazoles, offering a more atom-economical and efficient route to a wide range of derivatives. rsc.org

Halogenation: The pyrazole ring can be halogenated, for instance, at the C4 position, to provide a handle for further transformations such as cross-coupling reactions. nih.gov

Formylation: Vilsmeier-Haack type reactions can be used to introduce a formyl group, typically at the C4-position of the pyrazole ring. This aldehyde functionality serves as a versatile precursor for a plethora of subsequent modifications.

Coupling Reactions: Palladium or copper catalysts can be used for alkylamino coupling reactions at the C4-position of 4-halopyrazoles. nih.gov The choice of catalyst can influence the substrate scope, with palladium catalysts being more suitable for aromatic or bulky amines and copper(I) catalysts favoring alkylamines. nih.gov

Functionalization of the Morpholine Ring:

The morpholine moiety also offers opportunities for derivatization, although it is generally less reactive than the pyrazole ring. Modifications can be made by introducing substituents at the carbon atoms of the ring, often during the synthesis of the morpholine precursor itself.

A review on the synthesis of morpholine analogues highlights various strategies to produce substituted morpholines that can then be used to construct more complex molecules. enamine.net These strategies often involve the use of chiral precursors to generate enantiomerically pure morpholine derivatives, which is crucial for the development of stereospecific drugs.

Derivatization for Biological Applications:

The incorporation of specific functional groups can be guided by the desired biological activity. For instance, the introduction of fluorine or fluoroalkyl groups onto a pyrazole ring can positively influence its physicochemical and biological properties. rsc.org The synthesis of pyrazole-urea derivatives has also attracted significant interest, as these compounds have shown a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.

By combining these catalytic synthetic methods and derivatization strategies, a diverse library of this compound analogues can be generated for screening in drug discovery programs. The modular nature of this scaffold allows for systematic exploration of the chemical space around it, facilitating the optimization of potency and selectivity for specific biological targets.

Molecular Structure, Conformation, and Spectroscopic Characterization Principles

Theoretical and Experimental Conformational Analysis

The morpholine (B109124) ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation. cerist.dzresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), and experimental methods like Raman spectroscopy and microwave spectroscopy have consistently shown the chair form to be significantly more stable than boat or twist-boat conformations. researchgate.netnih.gov

Within the chair conformation, two distinct arrangements are possible for the substituent at the C2 position: equatorial and axial. researchgate.net

Equatorial (Eq) Conformer: The substituent points away from the general plane of the ring.

Axial (Ax) Conformer: The substituent is oriented perpendicular to the plane of the ring.

Studies on morpholine itself and its derivatives reveal that the equatorial conformer is generally more stable. researchgate.netacs.org This preference is influenced by the medium; for instance, in pure liquid morpholine, the equatorial chair conformer is predominant, but the contribution from the axial conformer increases in aqueous solutions. researchgate.net Advanced techniques like infrared resonant vacuum ultraviolet photoionization mass spectroscopy have been employed to precisely measure the unique vibrational spectra of both the Chair-Eq and Chair-Ax conformers, confirming the greater stability of the equatorial form. nih.govacs.org For a substituted morpholine, the pyrazolylmethyl group at the C2 position will also favor the equatorial orientation to minimize steric hindrance.

Table 1: Conformational Stability of Morpholine Conformers

ConformerRelative StabilityExperimental Evidence
Chair-EquatorialMore StableMicrowave Spectroscopy, Raman Spectroscopy, IR Resonant VUV-MATI Spectroscopy researchgate.netnih.govacs.org
Chair-AxialLess StableIR Resonant VUV-MATI Spectroscopy nih.govacs.org
Boat/Twist-BoatSignificantly Less StableTheoretical Calculations, Spectroscopic Studies researchgate.netnih.gov

Data sourced from theoretical and experimental studies on morpholine.

The methylene (B1212753) bridge (-CH₂-) connecting the morpholine and pyrazole (B372694) rings introduces rotational freedom. The rotation around the N-CH₂ and CH₂-C bonds allows the two heterocyclic rings to adopt various spatial orientations relative to each other. The energy barriers associated with these rotations determine the conformational flexibility of the molecule as a whole.

The conformation of similar pyrazolyl-methyl-pyridine ligands has been studied in metal complexes. researchgate.netresearchgate.net X-ray crystallography of related structures reveals that the dihedral angles between the pyrazole ring and the adjacent ring system can vary significantly, indicating a flexible linker. researchgate.net For instance, in 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine, the dihedral angle between one of the phenyl rings and the pyrazole ring is nearly coplanar, while the other is twisted by over 50 degrees, a difference attributed to steric factors. researchgate.net This suggests that the rotational barriers in the linker of 2-(1H-pyrazol-1-ylmethyl)morpholine are likely low enough to allow for dynamic reorientation of the two rings.

Pyrazole and its unsymmetrically substituted derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the ring. encyclopedia.pubpurkh.com This phenomenon, known as annular prototropic tautomerism, is a crucial aspect of pyrazole chemistry. purkh.comnih.gov For a generic 3(5)-substituted pyrazole, two tautomers are possible, and their relative stability is influenced by the nature of the substituent, the solvent, temperature, and the physical state (solution or solid). nih.govfu-berlin.de

The proton exchange in pyrazoles is typically an intermolecular process with an energy barrier of 10–14 kcal/mol, which is significantly lower than the barrier for an intramolecular process. encyclopedia.pubnih.gov In the case of this compound, the pyrazole ring is substituted at the N1 position, which "locks" it and prevents the common annular tautomerism seen in N-unsubstituted pyrazoles. However, if the starting material were a C-substituted pyrazole that was then alkylated, the position of the alkylating group (at N1 or N2) would be determined by the pre-existing tautomeric equilibrium of the parent pyrazole.

Principles of Spectroscopic Elucidation for Pyrazole-Morpholine Hybrids

A combination of spectroscopic techniques is essential for the unambiguous structural determination of pyrazole-morpholine compounds, providing insights into connectivity, conformation, and dynamic processes like tautomerism.

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules and is particularly powerful for studying the dynamic nature of pyrazole tautomerism. nih.govbohrium.com

¹H and ¹³C NMR for Structural Assignment: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. nih.gov For this compound, distinct signals would be expected for the protons and carbons of the morpholine ring, the pyrazole ring, and the methylene linker. The morpholine protons typically appear as complex multiplets in the aliphatic region, while the pyrazole protons resonate in the aromatic region. chegg.com Two-dimensional NMR experiments like HSQC and HMBC are used to correlate proton and carbon signals, confirming the connectivity between the pyrazole, methylene, and morpholine fragments. nih.gov

NMR for Tautomerism Studies: In cases where tautomerism is possible, NMR is invaluable. bohrium.com The rate of proton exchange between tautomers affects the appearance of the NMR spectrum. fu-berlin.de At high temperatures, fast exchange leads to time-averaged signals. mdpi.com Upon cooling, the exchange can be slowed, allowing for the observation of separate signals for each tautomer. fu-berlin.de The integration of these signals can be used to determine the equilibrium constant. fu-berlin.debohrium.com ¹⁵N NMR is also highly informative, as the chemical shifts of the nitrogen atoms are very sensitive to their protonation state and chemical environment ("pyrrole-like" vs. "pyridine-like"), providing clear evidence of the predominant tautomeric form in both solution and solid states. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Heterocyclic Moieties

MoietyCarbon PositionTypical Chemical Shift (δ, ppm)Notes
PyrazoleC3~140-155Highly dependent on substitution. cdnsciencepub.comjocpr.com
PyrazoleC4~100-110
PyrazoleC5~130-140Chemical shifts of C3 and C5 are key indicators of tautomeric form. cdnsciencepub.com
MorpholineC-N~65-75
MorpholineC-O~45-55

Note: These are approximate ranges and can vary significantly based on substituents and solvent.

Morpholine Ring Vibrations: The IR and Raman spectra would show characteristic bands for the C-H, C-O, C-N, and N-H (if present as a secondary amine) stretching and bending vibrations of the morpholine ring. researchgate.net

Pyrazole Ring Vibrations: The pyrazole ring exhibits characteristic C-H, C=C, and C=N stretching vibrations. researchgate.net The C-H stretching vibrations for the pyrazole ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The ring stretching vibrations usually appear in the 1620-1390 cm⁻¹ range. researchgate.net

N-H Vibrations and Hydrogen Bonding: In N-unsubstituted pyrazoles, the N-H stretching frequency is a sensitive probe of hydrogen bonding. researchgate.net In monomeric pyrazole, this band is around 3500 cm⁻¹, but it shifts to lower frequencies upon the formation of hydrogen-bonded dimers or trimers. researchgate.netresearchgate.net

The analysis of these vibrational modes, often aided by computational methods like DFT, allows for a detailed understanding of the molecular structure. researchgate.netnih.govnih.gov By comparing experimental spectra with calculated frequencies, a confident assignment of vibrational bands can be achieved, further confirming the proposed structure. nih.govnih.gov The local vibrational mode analysis is an advanced computational technique used to quantify bond strengths from vibrational spectra, which can be useful in assessing the stability of different parts of the molecule. mdpi.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

As of the current literature review, specific X-ray crystallography data for the compound this compound is not publicly available. While crystallographic studies have been conducted on analogous compounds containing pyrazole and morpholine moieties, the precise solid-state structure and intermolecular interactions of this compound remain undetermined by this technique.

For related compounds, such as derivatives of pyrazolyl-pyridine or other morpholine-containing molecules, X-ray crystallography has been instrumental in confirming their molecular structures and understanding their supramolecular chemistry. For instance, studies on compounds like 2-[bis(1H-pyrazol-1-yl)methyl]pyridine have detailed the dihedral angles between the aromatic rings and the prominent C—H⋯N hydrogen-bonding interactions that dictate the crystal packing. nih.govresearchgate.net Similarly, analyses of other heterocyclic structures have provided insights into how different functional groups and molecular geometries influence intermolecular contacts. mdpi.comresearchgate.netmdpi.comresearchgate.net

Without experimental data for this compound, a detailed discussion of its specific crystallographic parameters and intermolecular forces cannot be provided. The generation of interactive data tables for its crystal data and refinement, bond lengths, bond angles, and hydrogen bond geometry is therefore not possible. The scientific community awaits future studies that may lead to the crystallization of this compound and the subsequent publication of its crystal structure, which would be invaluable for a complete understanding of its chemical and physical properties.

Reactivity and Fundamental Chemical Transformations

Reaction Pathways of Pyrazole (B372694) and Morpholine (B109124) Nuclei

The reactivity of the 2-(1H-pyrazol-1-ylmethyl)morpholine scaffold is a composite of the individual reactivities of the pyrazole and morpholine rings. These reactions can often be performed selectively by choosing appropriate reagents and conditions.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Due to the presence of two nitrogen atoms, the regioselectivity of these reactions is well-defined. Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position. This is because the intermediates formed by attack at C4 are more stable compared to those formed by attack at the C3 or C5 positions.

Common electrophilic aromatic substitution reactions that pyrazole derivatives undergo include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group at the C4 position. Similarly, bromination can be carried out using bromine in a suitable solvent to yield the 4-bromo-substituted product.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

ReactionReagents and ConditionsMajor Product
NitrationHNO₃/H₂SO₄2-((4-nitro-1H-pyrazol-1-yl)methyl)morpholine
BrominationBr₂ in acetic acid2-((4-bromo-1H-pyrazol-1-yl)methyl)morpholine
SulfonationFuming H₂SO₄2-((1H-pyrazol-4-yl)methyl)morpholine-4-sulfonic acid

Nucleophilic Reactivity and Additions

The nucleophilic character of this compound is primarily centered on the secondary amine within the morpholine ring. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in various reactions. For example, it can undergo N-alkylation when treated with alkyl halides or other electrophilic alkylating agents. Acylation reactions with acyl chlorides or anhydrides will yield the corresponding N-acylmorpholine derivatives.

The morpholine ring can also participate in Michael additions to α,β-unsaturated carbonyl compounds. The nucleophilic nitrogen attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond. Furthermore, the morpholine moiety can be involved in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent. nih.gov

Table 2: Nucleophilic Reactions Involving the Morpholine Moiety

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, baseN-Alkyl-2-((1H-pyrazol-1-yl)methyl)morpholine
N-AcylationAcyl chloride, baseN-Acyl-2-((1H-pyrazol-1-yl)methyl)morpholine
Michael Additionα,β-Unsaturated ketoneN-(3-oxobutyl)-2-((1H-pyrazol-1-yl)methyl)morpholine
Reductive AminationAldehyde, NaBH₃CNN-Alkyl-2-((1H-pyrazol-1-yl)methyl)morpholine

Oxidative and Reductive Transformations

The this compound scaffold can undergo oxidative and reductive transformations, although these reactions are less common than electrophilic and nucleophilic substitutions. The pyrazole ring is generally stable to oxidation, but under harsh conditions, it can be cleaved. The morpholine ring is also relatively stable, but the secondary amine can be oxidized.

More relevant are the reductions of functional groups that may be introduced onto the scaffold. For example, if a nitro group is introduced at the C4 position of the pyrazole ring via electrophilic substitution, it can be subsequently reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation. This provides a route to 4-aminopyrazole derivatives, which are valuable building blocks in medicinal chemistry.

Mechanistic Studies of Chemical Reactions Involving the Scaffold

Mechanistic studies of reactions involving pyrazole-based scaffolds often focus on understanding the regioselectivity of electrophilic substitutions and the pathways of metal-catalyzed cross-coupling reactions. For electrophilic aromatic substitution on the pyrazole ring, theoretical calculations and experimental evidence support a mechanism where the electrophile attacks the π-system of the ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the position of substitution, with the C4 position being the most favored.

In the context of nucleophilic reactions on the morpholine ring, the mechanism is typically a standard nucleophilic attack of the nitrogen lone pair on an electrophilic center. For instance, in an SN2 reaction with an alkyl halide, the nitrogen atom directly displaces the halide leaving group.

Recent studies have also delved into the mechanisms of metal-mediated reactions, such as oxidation-induced N-N coupling in the synthesis of pyrazoles from diazatitanacycles. nih.govnih.govumn.edu These studies, while not directly on this compound, provide insight into the fundamental reactivity of the pyrazole core.

Coordination Behavior and Chelation Principles within Chemical Reactions

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand in coordination chemistry. The pyrazole ring contains two nitrogen atoms, with the pyridine-type nitrogen (N2) being the primary site for coordination to metal ions. Additionally, the nitrogen atom and the oxygen atom of the morpholine ring can also act as donor atoms.

This arrangement allows this compound to act as a bidentate or even a tridentate chelating ligand, depending on the metal ion and the reaction conditions. As a bidentate ligand, it can coordinate to a metal center through the N2 of the pyrazole ring and the nitrogen of the morpholine ring, forming a stable five-membered chelate ring. This chelation can enhance the stability of the resulting metal complex.

The coordination of this ligand to a metal center can influence the reactivity of the scaffold. For example, coordination to a Lewis acidic metal can activate the pyrazole ring towards certain reactions. The principles of chelation are crucial in the design of metal-based catalysts and therapeutic agents where the geometry and stability of the complex are key to its function. The study of coordination complexes with pyrazole-based ligands is an active area of research. nih.govresearchgate.netmdpi.com

Table 3: Potential Coordination Modes of this compound

Coordination ModeDonor AtomsPotential Metal Ions
MonodentatePyrazole N2Various transition metals
Bidentate (N,N)Pyrazole N2, Morpholine NCu(II), Zn(II), Pd(II)
Bidentate (N,O)Pyrazole N2, Morpholine OLanthanides
Tridentate (N,N,O)Pyrazole N2, Morpholine N, Morpholine ORu(II), Fe(III)

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the intrinsic properties of a molecule. DFT has become a popular method for studying pyrazole (B372694) derivatives due to its balance of computational cost and accuracy. jcsp.org.pkresearchgate.net These calculations can elucidate molecular structure, electronic distribution, and spectroscopic features. For a molecule like 2-(1H-pyrazol-1-ylmethyl)morpholine, DFT calculations, often using a basis set such as 6-31G* or higher, would be employed to optimize the molecular geometry to its lowest energy state before calculating other properties. jcsp.org.pkmdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.com For pyrazole-containing compounds, the HOMO is often localized on the pyrazole ring, while the LUMO distribution varies depending on the substituents. Analysis of the HOMO-LUMO gap helps to understand the charge transfer interactions that can occur within the molecule. jcsp.org.pk

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites. The MEP is color-coded to show different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolfram.com For this compound, an MEP analysis would be expected to show negative potential (red) around the nitrogen atoms of the pyrazole and morpholine (B109124) rings, as well as the oxygen atom of the morpholine ring, highlighting these as the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the stability and reactivity of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative basis for comparing the chemical behavior of different molecules. mdpi.com

A typical set of energetic descriptors that would be calculated for this compound is presented in the table below, along with their formulas based on ionization potential (I) and electron affinity (A), which can be approximated by HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO).

DescriptorFormulaSignificance
Chemical Potential (μ) μ = -(I+A)/2Measures the tendency of electrons to escape from a system. Negative values indicate stability.
Chemical Hardness (η) η = (I-A)/2Measures the resistance to change in electron distribution. A higher value indicates greater stability.
Global Softness (S) S = 1/(2η)The reciprocal of hardness; a higher value suggests higher reactivity.
Electronegativity (χ) χ = (I+A)/2The power of an atom or group to attract electrons.
Electrophilicity Index (ω) ω = μ²/ (2η)Measures the propensity of a species to accept electrons.

This table represents the standard theoretical descriptors. Specific calculated values for this compound are not available in the cited literature.

Quantum chemical calculations are widely used to predict various spectroscopic properties, such as vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman bands. jcsp.org.pk For instance, Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra, which can predict the λmax values corresponding to electronic transitions, often the HOMO→LUMO transition. jcsp.org.pk Furthermore, NMR chemical shifts can be calculated and compared with experimental data to confirm molecular structures. While no specific predicted spectroscopic data for this compound is currently published, these computational methods provide a robust framework for its future characterization.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with their environment.

The molecule this compound possesses significant conformational flexibility due to the rotatable single bonds connecting the pyrazole and morpholine rings. Conformational analysis, typically performed using molecular mechanics (MM) force fields or DFT, is essential to identify the most stable, low-energy conformations of the molecule. This analysis reveals the preferred spatial arrangement of the two heterocyclic rings. Following the identification of stable conformers, molecular dynamics (MD) simulations can be run to explore the conformational landscape over time, providing insight into the molecule's flexibility and the energy barriers between different conformations. Such studies are crucial as the biological activity of a ligand is often dependent on it adopting a specific conformation to fit into a receptor's binding site. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a larger molecule, such as a protein receptor. researchgate.net Given that pyrazole and morpholine motifs are common in pharmacologically active compounds, docking studies of this compound would be a logical step to explore its potential as a therapeutic agent. rjraap.comscispace.comekb.eg

The docking process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the ligand-protein complex. researchgate.netscispace.com For this compound, docking studies would likely show the nitrogen and oxygen atoms acting as hydrogen bond acceptors, while the pyrazole ring could engage in various interactions with amino acid residues in a protein's active site. scispace.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools in modern medicinal chemistry. They are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR and cheminformatics studies exclusively focused on this compound are not extensively available in public research, the principles of these methodologies can be applied to understand its potential biological activities and to guide the design of novel, more potent analogs.

The core of a QSAR study involves developing a statistical model that predicts the biological activity of a compound based on its molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For a molecule like this compound, these descriptors would be calculated to understand how modifications to its structure might influence its activity.

Key Molecular Descriptors for this compound and its Analogs:

A hypothetical QSAR study on a series of analogs of this compound would involve the calculation of several classes of molecular descriptors, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the nitrogen atoms in the pyrazole and morpholine rings are key sites for hydrogen bonding and electrostatic interactions, and their electronic properties would be crucial for receptor binding.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area would be important. The flexibility of the morpholine ring and the rotational freedom of the methylene (B1212753) bridge would also be considered.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, including the connectivity of atoms and the presence of specific structural features like rings and functional groups.

Illustrative QSAR Data for Hypothetical Analogs

The following interactive table illustrates the type of data that would be generated in a QSAR study of hypothetical analogs of this compound. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

CompoundSubstitution on Pyrazole RingSubstitution on Morpholine RingLogPMolecular Weight (g/mol)pIC50
Analog 1NoneNone1.2167.215.8
Analog 24-ChloroNone1.9201.666.5
Analog 3None4-Methyl1.5181.246.1
Analog 44-NitroNone1.0212.217.2
Analog 53-Bromo2-Methyl2.1260.146.8

Cheminformatics in Drug Design

Cheminformatics applies information technology to solve chemical problems, particularly in drug discovery. In the context of this compound, cheminformatics approaches could be used for:

Virtual Screening: Large databases of chemical compounds could be screened computationally to identify molecules with similar structural features to this compound that are predicted to have a desired biological activity.

ADMET Prediction: Cheminformatics models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This is crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic and safety profiles.

Diversity Analysis: When designing a library of analogs based on the this compound scaffold, cheminformatics tools can ensure that the selected compounds have a wide range of physicochemical properties, increasing the chances of finding a potent and effective drug candidate.

In broader studies of pyrazole and morpholine derivatives, QSAR and cheminformatics have been instrumental in identifying key structural features for various biological activities, including anticancer and anti-inflammatory properties. For example, research on other pyrazole-containing compounds has shown that substitutions on the pyrazole ring can significantly impact their inhibitory activity against specific enzymes. americanelements.comuni.lu Similarly, studies on morpholine derivatives have highlighted the importance of the morpholine ring in improving the solubility and pharmacokinetic properties of drug candidates. nih.gov

While direct computational studies on this compound are limited, the established principles of QSAR and cheminformatics provide a clear framework for its future investigation and for the rational design of new therapeutic agents based on its chemical structure.

Coordination Chemistry and Metal Chelation Properties of 2 1h Pyrazol 1 Ylmethyl Morpholine

The compound 2-(1H-pyrazol-1-ylmethyl)morpholine is a bifunctional ligand featuring two distinct heterocyclic moieties: a pyrazole (B372694) ring and a morpholine (B109124) ring. This unique combination of a five-membered aromatic heterocycle with two adjacent nitrogen atoms and a six-membered saturated heterocycle containing both an amine and an ether group imparts interesting properties for coordination chemistry and metal chelation.

Molecular Interactions with Biological Targets and Mechanistic Insights in Advanced Chemical Biology

Pyrazole (B372694) and Morpholine (B109124) as Privileged Pharmacophores in Molecular Design

In the realm of drug discovery and molecular design, certain structural motifs appear with remarkable frequency in bioactive compounds, earning them the designation of "privileged pharmacophores." Both the pyrazole and morpholine rings fall into this esteemed category, each bestowing a unique and advantageous set of properties upon the molecules that contain them. jchemrev.comresearchgate.netresearchgate.netresearchgate.net

Pyrazole: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. researchgate.netresearchgate.net Its metabolic stability and versatile chemical nature allow for the creation of diverse derivatives with a wide spectrum of pharmacological activities. nih.gov The two nitrogen atoms provide opportunities for hydrogen bonding, acting as both donors and acceptors, which is crucial for specific interactions with biological targets. researchgate.netresearchgate.net This versatility is evidenced by the presence of the pyrazole core in numerous FDA-approved drugs, targeting a range of conditions from inflammation to cancer and viral infections. tandfonline.comnih.gov

Morpholine: The morpholine ring is a six-membered saturated heterocycle containing both a secondary amine and an ether functional group. jchemrev.comresearchgate.net This unique combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. researchgate.netnih.gov The morpholine scaffold is often incorporated into drug candidates to enhance their pharmacokinetic profiles, including oral bioavailability and brain permeability. researchgate.netacs.org Its flexible chair-like conformation allows it to act as a versatile scaffold, positioning other critical pharmacophoric elements for optimal target engagement. acs.org The basic nitrogen of the morpholine ring can participate in crucial salt bridge and hydrogen bond interactions within protein binding sites. jchemrev.comnih.gov

The combination of the pyrazole's diverse biological activity and the morpholine's favorable pharmacokinetic properties in a single molecule, such as 2-(1H-pyrazol-1-ylmethyl)morpholine, suggests a compound designed to leverage the strengths of both privileged structures. jchemrev.comresearchgate.netresearchgate.netresearchgate.net

Principles of Scaffold Interaction with Protein Kinases

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a well-established component of many potent and selective protein kinase inhibitors. researchgate.netnih.govnih.gov

Binding Site Analysis and Hydrogen Bonding Networks

The interaction of pyrazole-containing inhibitors with the ATP-binding site of protein kinases is often characterized by a specific and highly directional hydrogen-bonding network. nih.govnih.govnih.gov The pyrazole ring, with its hydrogen bond donor (N-H) and acceptor (N) capabilities, can form key interactions with the "hinge" region of the kinase, a short segment of amino acids that connects the N- and C-terminal lobes of the enzyme. nih.govmdpi.com This interaction mimics the binding of the adenine (B156593) ring of ATP. mdpi.com

Computational studies and X-ray crystallography of pyrazole-based inhibitors have revealed that the nitrogen atoms of the pyrazole ring can form hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region, such as cysteine and methionine. nih.govnih.gov In some cases, a "water wire," a chain of hydrogen-bonded water molecules, can mediate the interaction between the pyrazole nitrogen and the kinase, further stabilizing the complex. nih.gov The morpholine moiety, while not typically a primary hinge-binder, can contribute to binding by forming hydrogen bonds with residues in other parts of the active site or by positioning other functional groups for optimal interaction. sci-hub.se

Conformational Adaptability in Target Recognition

The ability of a ligand to adopt a specific three-dimensional arrangement, or conformation, that is complementary to the binding site of its target is fundamental to molecular recognition. nih.govnih.gov Both the pyrazole and morpholine moieties contribute to the conformational properties of a molecule.

The morpholine ring typically exists in a stable chair conformation. acs.org However, its flexibility allows it to act as a versatile linker, orienting other parts of the molecule for optimal binding without introducing excessive strain. acs.orgacs.org This adaptability is crucial for achieving high-affinity binding to the often-complex topology of a kinase active site. nih.gov

Modulatory Effects on Enzyme Systems and Receptor Interactions

Beyond protein kinases, the pyrazole and morpholine scaffolds are found in molecules that modulate a wide array of other enzyme systems and receptors. nih.govsci-hub.senih.govresearchgate.net

Theoretical and Mechanistic Insights into Enzyme Inhibition

The pyrazole nucleus is a versatile scaffold for the design of inhibitors for various enzymes, including cyclooxygenases (COX) and cytochrome P450 enzymes. nih.govnih.govresearchgate.net The mechanism of inhibition can vary depending on the specific enzyme and the substitution pattern on the pyrazole ring.

For enzymes like cytochrome P450 2E1 (CYP2E1), pyrazole derivatives can act as competitive inhibitors, binding to the active site and preventing the substrate from entering. nih.gov The binding affinity and inhibitory mechanism can be finely tuned by the substituents on the pyrazole ring. For instance, studies on a series of pyrazoles showed that most acted through a mixed cooperative inhibition mechanism, indicating binding at more than one site on the enzyme. nih.gov

The morpholine ring can also be an integral part of the pharmacophore for enzyme inhibitors, often contributing to potency and selectivity through direct interactions with the active site. nih.govsci-hub.se In some instances, the oxygen atom of the morpholine can interact with specific amino acid residues, such as valine, in the enzyme's binding pocket. sci-hub.se

Table 1: Examples of Pyrazole and Morpholine-Containing Enzyme Inhibitors

Compound Target Enzyme Type of Inhibition
Celecoxib (B62257) Cyclooxygenase-2 (COX-2) Selective Inhibitor
Apixaban Factor Xa Direct, Reversible Inhibitor
Ruxolitinib Janus Kinase (JAK) 1/2 ATP-Competitive Inhibitor
Gefitinib Epidermal Growth Factor Receptor (EGFR) Kinase ATP-Competitive Inhibitor

| Linezolid | Bacterial Ribosome (MAO inhibitor) | Protein Synthesis Inhibitor |

Receptor Agonism/Antagonism Mechanisms

The principles of agonism and antagonism describe how a ligand, upon binding to a receptor, can either activate it (agonism) or block its activation by an endogenous ligand (antagonism). carewellpharma.in Both pyrazole and morpholine-containing compounds have been developed as modulators of various G-protein coupled receptors (GPCRs) and other receptor types. nih.govnih.govnih.govwikipedia.orgdrugbank.com

For example, pyrazole derivatives have been synthesized as partial agonists for the nicotinic acid receptor, meaning they produce a submaximal response compared to the endogenous ligand. nih.gov These compounds were shown to competitively inhibit the binding of nicotinic acid, indicating they occupy the same binding site. nih.gov Other pyrazole-based compounds, such as Rimonabant and AM-251, are well-known antagonists or inverse agonists of the cannabinoid receptor 1 (CB1). wikipedia.org

Morpholine-containing ligands have been shown to act as antagonists at α-adrenoceptors. nih.gov In many cases, the morpholine moiety is crucial for achieving the desired receptor subtype selectivity and for imparting favorable pharmacokinetic properties that allow the drug to reach its target, particularly in the central nervous system. acs.orgnih.gov The mechanism often involves the morpholine nitrogen participating in key ionic or hydrogen bond interactions within the receptor's binding pocket, while the rest of the scaffold orients other functional groups to either mimic the endogenous agonist or to sterically block its binding. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
AM-251
Apixaban
Celecoxib
Gefitinib
Linezolid
Rimonabant

Structure-Activity Relationship (SAR) Principles for Pyrazole-Morpholine Derivatives

Research into pyrazole derivatives has highlighted the importance of the substituents on the pyrazole ring for determining potency and selectivity. For instance, in a study on pyrazole-based inhibitors of the metalloproteases meprin α and β, the functionalization of phenyl moieties attached to the pyrazole core was found to be crucial for inhibitory activity. nih.gov A simple 3,5-diphenylpyrazole (B73989) already demonstrated significant inhibitory activity against meprin α, indicating the foundational importance of the core scaffold. nih.gov The introduction of a morpholine-containing side chain can further modulate these interactions. For example, a propionamide (B166681) morpholine analog of a pyrazole compound showed an improved selectivity index in inhibiting prostaglandin (B15479496) E2 synthase. nih.gov

Positional Effects of Substituents on Molecular Recognition

The position of substituents on the pyrazole-morpholine scaffold has a profound impact on molecular recognition and subsequent biological activity. The pyrazole ring offers several positions for substitution (typically C-3, C-4, and C-5), and the specific placement of functional groups dictates the molecule's interaction with the binding pocket of a target protein.

Studies on various pyrazole derivatives have consistently shown that substitutions at different positions lead to distinct pharmacological outcomes. For example, in a series of pyrazole analogs, para-substitution on a phenyl ring attached to the pyrazole was found to enhance interaction with peripheral opioid receptors, while ortho-substitution diminished affinity for the ASIC-1α channel. nih.gov This highlights the sensitivity of target binding to the spatial arrangement of substituents.

In the context of meprin inhibitors, structural variations at the 3(5) position of the pyrazole ring were evaluated. nih.gov While introducing small alkyl groups like methyl decreased activity compared to a phenyl group, a bulkier cyclopentyl moiety maintained similar potency. nih.gov This suggests that the size and nature of the substituent at this position are critical for optimal interaction with the S1 and S1' pockets of the target enzymes. researchgate.net

A series of novel 2-H pyrazole derivatives containing morpholine moieties were synthesized and evaluated as inhibitors of the adenomatous polyposis coli (APC)-Asef interaction. nih.gov The substitution pattern on the phenyl ring at the C-5 position of the pyrazole core was systematically varied to probe the SAR. The results indicated that the nature and position of the substituent on this phenyl ring were critical for anti-proliferative activity against HCT116 cells.

Table 1: Effect of Substituent Position on the Phenyl Ring of Pyrazole-Morpholine Derivatives on Anti-proliferative Activity nih.gov
CompoundSubstituent (R) on Phenyl Ring at C-5IC50 (μM) against HCT116 cells
7aH>10
7b2-F1.13 ± 0.08
7c3-F0.59 ± 0.03
7d4-F0.31 ± 0.02
7g4-Cl0.10 ± 0.01
Regorafenib (Reference)N/A0.16 ± 0.04

As shown in the table, moving a fluorine substituent from the ortho to the meta and then to the para position on the phenyl ring resulted in progressively increased potency. nih.gov The compound with a chlorine atom at the para position (7g) exhibited the most potent activity, surpassing that of the reference drug Regorafenib. nih.gov This demonstrates a clear positional effect, where substitution at the para position is highly favorable for this particular biological target.

Impact of Electronic and Steric Factors on Ligand Efficiency

Electronic Factors: The electronic nature of substituents can alter the charge distribution across the pyrazole ring and its appendages, affecting hydrogen bonding and other electrostatic interactions. For instance, research on pyrazole analogs as neuroprotective agents showed that electron-withdrawing groups, such as a para-bromo substituent on an aromatic ring, led to higher activity in inhibiting glycogen (B147801) synthase kinase 3β (GSK3β) compared to electron-donating groups. nih.gov In the case of the APC-Asef inhibitors, the superior activity of the para-chloro substituted compound (7g) over the para-fluoro substituted one (7d) can be attributed to electronic effects, with the chloro group providing a different electronic profile that enhances binding. nih.gov

Steric Factors: The size and shape of substituents play a crucial role in determining how well a ligand fits into the binding site of a protein. Bulky groups can create steric hindrance, preventing optimal binding, or they can provide favorable van der Waals interactions if they fit well within a hydrophobic pocket. In the development of meprin inhibitors, replacing a phenyl group at the 3(5) position of the pyrazole with a smaller methyl group decreased activity, while a larger benzyl (B1604629) group also resulted in reduced potency. nih.gov However, a cyclopentyl group, which has a different shape and volume, maintained high activity. nih.gov This indicates a specific steric requirement within the enzyme's active site that is not solely dependent on size.

Table 2: Influence of Steric and Electronic Factors on Meprin α Inhibition by 3,5-Disubstituted Pyrazole Derivatives nih.gov
CompoundSubstituent at Position 3(5)Substituent at Position 5(3)IC50 (nM) against Meprin α
7aPhenylPhenyl23
14aMethylPhenyl140
14bBenzylPhenyl420
14cCyclopentylPhenyl28
16jPhenyl with acidic moietyPhenyl with acidic moietyEquipotent inhibition of meprin α and β

The data illustrates that both steric and electronic modifications significantly tune the inhibitory potential. The introduction of acidic moieties (an electronic modification) into the phenyl rings led to equipotent inhibition of meprin α and β, demonstrating that electronic changes can also alter selectivity. nih.gov

Investigation of Intracellular Biological Target Modulation (e.g., protein-protein interactions, nucleic acid binding)

The therapeutic potential of small molecules like this compound and its derivatives often lies in their ability to modulate intracellular biological targets. This includes disrupting or stabilizing protein-protein interactions (PPIs) and binding to nucleic acids, thereby interfering with key cellular processes. nih.govscispace.com

Protein-Protein Interaction Modulation:

Protein-protein interactions are fundamental to nearly all cellular functions, and their dysregulation is implicated in numerous diseases, including cancer. scispace.comnih.gov Small molecules that can modulate these interactions are therefore highly sought after as therapeutic agents. nih.govrsc.org The pyrazole-morpholine scaffold has emerged as a promising framework for developing PPI inhibitors.

A notable example is the development of 2-H pyrazole derivatives containing a morpholine moiety as potent inhibitors of the interaction between adenomatous polyposis coli (APC) and Asef, a Rho guanine (B1146940) nucleotide exchange factor. nih.gov This interaction is reported to promote the proliferation and metastasis of colon cancer. nih.gov By using docking simulations and virtual screening, researchers identified pyrazole-morpholine compounds that could disrupt this specific PPI. The lead compound, 7g, which features a 4-chlorophenyl group on the pyrazole and a morpholine substituent, demonstrated excellent anti-proliferative activity against HCT116 colon cancer cells, providing a clear example of intracellular target modulation by this class of compounds. nih.gov

Nucleic Acid Binding:

In addition to interacting with proteins, some pyrazole-containing compounds have been shown to interact with nucleic acids. Chalcone derivatives, which can be combined with a pyrazole moiety, have the potential to damage DNA by binding to the DNA strands. rsc.org These interactions can occur through the stacking of aromatic rings and van der Waals forces. Molecular docking studies have suggested that the unsaturated carbonyl system present in chalcones can lead to greater electrostatic interactions with DNA bases. rsc.org While this has been demonstrated for pyrazolyl-chalcone hybrids, it suggests a potential mechanism for pyrazole-containing scaffolds to exert cytotoxic effects through direct interaction with DNA, although this has not been specifically reported for this compound itself. rsc.org

Applications in Materials Science and Other Non Biological Domains

Role as Corrosion Inhibitors: Principles and Theoretical Adsorption Models

There is no available information in the scientific literature regarding the use of 2-(1H-pyrazol-1-ylmethyl)morpholine as a corrosion inhibitor. Although morpholine (B109124) and some of its derivatives have been investigated for their anti-corrosion properties google.com, and pyrazole-based compounds are of general interest in materials science mdpi.com, no studies have specifically evaluated the efficacy or the theoretical adsorption models of this compound for preventing corrosion.

Integration into Polymer Science and Advanced Material Design

The integration of this compound into polymer science and advanced material design has not been reported in existing research. While pyrazole-containing polymers have been synthesized and shown to possess properties suitable for multifunctional materials researchgate.net, there are no studies indicating that this compound has been used as a monomer, a functionalizing agent, or a component in the design of advanced polymers.

Potential in Catalyst Design and Organocatalysis

There is a lack of research on the potential of this compound in catalyst design and organocatalysis. Pyrazole (B372694) derivatives are known to act as ligands for metal catalysts and have been used in various catalytic reactions. jocpr.commdpi.com However, no studies have been found that explore the catalytic activity or potential of this compound, either as a catalyst itself or as a ligand in a catalytic system.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of new and efficient methods for the synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine and its analogs is a cornerstone of future research. nih.govmdpi.comresearchgate.net Current strategies often involve multi-step procedures that can be time-consuming and generate significant waste. mdpi.com Future efforts will likely focus on the following:

Green Chemistry Approaches: The adoption of sustainable and environmentally friendly synthetic methods is a growing trend in medicinal chemistry. This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesis. nih.gov For instance, one-pot, multi-component reactions are being explored for the synthesis of pyran-linked phthalazinone-pyrazole hybrids, offering an atom-economical approach. nih.gov

Novel Catalytic Systems: The discovery and application of new catalysts could streamline the synthesis of the pyrazole (B372694) and morpholine (B109124) rings, as well as their linkage. This could involve the use of transition metal catalysts or organocatalysts to achieve higher yields and stereoselectivity.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of this compound could enable the rapid production of a library of analogs for screening.

Advanced Computational Design and Predictive Modeling

Computational tools are becoming increasingly indispensable in the design of new molecules with desired properties. For this compound, these tools can be used to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structure. nih.gov This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of the most promising compounds.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of this compound analogs to their biological targets. nih.gov This information is crucial for understanding the molecular basis of their activity and for designing new derivatives with improved binding affinity and selectivity. For example, docking simulations have been used to select dihydropyrazole derivatives containing morpholine as potential inhibitors of the APC-Asef interaction. nih.gov

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new compounds. nih.gov This early assessment of drug-like properties helps to identify and eliminate compounds with unfavorable profiles before they are synthesized, saving time and resources.

Multi-Target Ligand Design and Polypharmacology Principles

The traditional "one target, one drug" paradigm is being challenged by the growing understanding that complex diseases often involve multiple biological targets. Polypharmacology, the design of single molecules that can modulate multiple targets, is emerging as a promising strategy. nih.gov The this compound scaffold is well-suited for this approach due to the versatility of the pyrazole and morpholine moieties, which can be modified to interact with different binding sites. nih.govresearchgate.net

Future research in this area will focus on:

Rational Design of Multi-Target Ligands: By combining structural information from different targets, it is possible to design single molecules that incorporate the necessary pharmacophoric features to interact with all of them. nih.gov

Fragment-Based and Linker-Based Approaches: These strategies involve identifying small fragments that bind to different targets and then linking them together to create a multi-target ligand.

Systems Biology Approaches: Understanding the complex biological networks underlying a disease is crucial for identifying the optimal combination of targets to modulate.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govnih.govmdpi.com These technologies can be applied to various stages of the discovery process, from target identification to lead optimization. For this compound, AI and ML can be used to:

Generative Models for de Novo Design: AI algorithms can be trained on large datasets of known active molecules to generate novel chemical structures with a high probability of being active against a specific target. nih.gov

Predictive Modeling of Compound Properties: ML models can be used to predict a wide range of properties, including biological activity, physicochemical properties, and ADME/Tox profiles, with greater accuracy than traditional methods. nih.govnih.gov

Analysis of High-Throughput Screening Data: AI can be used to analyze the vast amounts of data generated from high-throughput screening campaigns to identify promising hits and understand structure-activity relationships.

Fundamental Chemical Biology Studies for Deeper Mechanistic Understanding

A thorough understanding of the molecular mechanisms of action of this compound and its derivatives is essential for their rational design and development. Future research in this area will involve:

Target Identification and Validation: Identifying the specific biological targets of active compounds is a critical first step. This can be achieved using a variety of techniques, including affinity chromatography, proteomics, and genetic approaches.

Elucidation of Binding Modes: Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of a compound bound to its target. This provides invaluable information for understanding the molecular basis of its activity.

Probe Development: The synthesis of chemical probes based on the this compound scaffold can be a powerful tool for studying biological processes in living cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-pyrazol-1-ylmethyl)morpholine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling (using boronic esters) or alkylation of morpholine derivatives with pyrazole-containing electrophiles. Reaction optimization includes adjusting catalysts (e.g., Pd-based for coupling), solvents (polar aprotic solvents like DMF), and temperature (60–100°C). Monitoring progress via TLC and HPLC ensures purity. highlights a similar protocol using morpholine-ethyl intermediates and pyrazole boronic esters, achieving ~45% yield after purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography () resolves the 3D structure, confirming bond angles and substituent positions.
  • NMR : 1^1H/13^13C NMR identifies proton environments (e.g., morpholine CH2_2 at δ 3.5–4.0 ppm, pyrazole protons at δ 6.5–8.0 ppm) .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z calculated for C8_8H13_{13}N3_3O: 167.21) .

Q. How does the compound’s reactivity with electrophiles/nucleophiles inform its derivatization potential?

  • Methodological Answer :

  • Electrophilic substitution : Pyrazole’s N-1 position reacts with alkyl halides (e.g., methyl iodide) for functionalization.
  • Nucleophilic attack : Morpholine’s oxygen can participate in SN2 reactions (e.g., with acyl chlorides).
  • Cross-coupling : Boron-containing derivatives (e.g., pinacol boronic esters) enable Suzuki reactions for aryl/heteroaryl extensions .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives as kinase inhibitors?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to kinase ATP pockets. For example, morpholine’s oxygen forms hydrogen bonds with hinge-region residues (e.g., Glu81 in CDK2), while pyrazole engages in π-π stacking .
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models prioritize substituents (e.g., electron-withdrawing groups on pyrazole) for improved inhibitory potency .

Q. What strategies resolve contradictory data on the compound’s biological activity across different assay systems?

  • Methodological Answer :

  • Orthogonal assays : Compare enzymatic (e.g., ADP-Glo™ kinase assays) vs. cellular (e.g., proliferation IC50_{50}) results. For instance, discrepancies may arise from off-target effects or cell permeability limitations.
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of morpholine), explaining reduced activity in cell-based assays .
  • Control experiments : Include known inhibitors (e.g., staurosporine) and vehicle controls to normalize data .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. Morpholine’s ring is prone to hydrolysis under acidic conditions, generating ethanolamine derivatives.
  • Thermal stability : TGA/DSC analysis identifies decomposition temperatures (e.g., >200°C for crystalline forms).
  • Light exposure testing : Monitor UV-vis spectral changes to assess photodegradation .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during derivatization?

  • Methodological Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., SEM on pyrazole N-2) to steer electrophilic attacks to N-1.
  • Metal catalysis : Use Cu(I) catalysts for selective C–H arylation at pyrazole’s C-4 position.
  • Microwave-assisted synthesis : Enhances reaction specificity by reducing side-product formation (e.g., 10-min reactions at 150°C vs. 24-hr conventional heating) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.